Cas no 457650-80-5 (5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate)

5-Chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound featuring a quinoline core substituted with a morpholine-methyl group and an ester-linked 3,4,5-trimethoxybenzoate moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate for drug development, given the presence of pharmacologically relevant functional groups. The morpholine and trimethoxybenzene components may enhance solubility and bioavailability, while the chloro-quinoline scaffold could contribute to binding affinity in target interactions. The compound’s modular design allows for further derivatization, making it a versatile candidate for exploratory research in kinase inhibition or other therapeutic applications. Its well-defined synthetic pathway ensures reproducibility for laboratory-scale studies.
5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate structure
457650-80-5 structure
Product Name:5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate
CAS No:457650-80-5
MF:C24H25ClN2O6
MW:472.918105840683
CID:5843837
PubChem ID:1534926
Update Time:2025-05-23

5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-7-(morpholinomethyl)quinolin-8-yl 3,4,5-trimethoxybenzoate
    • Benzoic acid, 3,4,5-trimethoxy-, 5-chloro-7-(4-morpholinylmethyl)-8-quinolinyl ester
    • CHEMBL1431928
    • HMS2252F04
    • BDBM39046
    • 3,4,5-trimethoxybenzoic acid [5-chloro-7-(4-morpholinylmethyl)-8-quinolinyl] ester
    • Z56175899
    • SMR000091694
    • Oprea1_402660
    • MLS000114281
    • [5-chloranyl-7-(morpholin-4-ylmethyl)quinolin-8-yl] 3,4,5-trimethoxybenzoate
    • cid_1534926
    • CCG-20679
    • 457650-80-5
    • Oprea1_172165
    • 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate
    • 3,4,5-trimethoxybenzoic acid [5-chloro-7-(morpholinomethyl)-8-quinolyl] ester
    • [5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 3,4,5-trimethoxybenzoate
    • SCHEMBL11895938
    • F1116-0072
    • AKOS000807819
    • Inchi: 1S/C24H25ClN2O6/c1-29-19-12-15(13-20(30-2)23(19)31-3)24(28)33-22-16(14-27-7-9-32-10-8-27)11-18(25)17-5-4-6-26-21(17)22/h4-6,11-13H,7-10,14H2,1-3H3
    • InChI Key: UAASMTARGUGDSH-UHFFFAOYSA-N
    • SMILES: C(OC1=C2C(=C(Cl)C=C1CN1CCOCC1)C=CC=N2)(=O)C1=CC(OC)=C(OC)C(OC)=C1

Computed Properties

  • Exact Mass: 472.1401142g/mol
  • Monoisotopic Mass: 472.1401142g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 8
  • Complexity: 622
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 79.4Ų

Experimental Properties

  • Density: 1.307±0.06 g/cm3(Predicted)
  • Boiling Point: 591.8±50.0 °C(Predicted)
  • pka: 4.83±0.10(Predicted)

5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate Pricemore >>

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5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate Related Literature

Additional information on 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate

Comprehensive Overview of 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate (CAS No. 457650-80-5)

5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate (CAS No. 457650-80-5) is a synthetic organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This compound belongs to the quinoline derivatives family, which is widely studied for its diverse biological activities. The presence of a morpholine moiety and a trimethoxybenzoate group in its structure makes it a subject of interest for researchers exploring novel drug candidates and bioactive molecules.

The compound's molecular formula and structural complexity contribute to its potential utility in various fields, including medicinal chemistry and material science. Researchers have been particularly interested in its pharmacokinetic properties and binding affinity to specific biological targets. Recent studies suggest that derivatives of quinoline and morpholine exhibit promising activity in modulating cellular pathways, making this compound a valuable candidate for further investigation.

In the context of current trends, the scientific community is increasingly focusing on small-molecule inhibitors and targeted therapies. 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate aligns with these interests due to its potential role in enzyme inhibition and signal transduction modulation. Its structural attributes, such as the chloro-substituted quinoline core and the morpholinylmethyl side chain, are often highlighted in discussions about drug design and structure-activity relationships (SAR).

From a synthetic perspective, the preparation of 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate involves multi-step organic reactions, including condensation, alkylation, and esterification. These processes are critical for achieving high purity and yield, which are essential for research and development purposes. The compound's solubility and stability under various conditions are also key considerations for its practical applications.

Given the growing demand for innovative therapeutic agents, 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate represents a promising area of exploration. Its potential interactions with biological targets and receptors are subjects of ongoing research, particularly in the fields of oncology and neurology. Researchers are also investigating its metabolic stability and toxicity profile to assess its suitability for further development.

In summary, 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate (CAS No. 457650-80-5) is a compound of significant scientific interest due to its structural uniqueness and potential applications. Its relevance to contemporary research themes, such as targeted drug delivery and small-molecule therapeutics, underscores its importance in modern chemistry and pharmacology. As studies continue to uncover its properties and mechanisms, this compound may pave the way for new advancements in science and medicine.

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